Ethanesulfonic acid, 2-(ethyl(4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt
CAS No.: 71673-06-8
Cat. No.: VC18454729
Molecular Formula: C18H19KN4O3S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71673-06-8 |
|---|---|
| Molecular Formula | C18H19KN4O3S2 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | potassium;2-[N-ethyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate |
| Standard InChI | InChI=1S/C18H20N4O3S2.K/c1-3-22(10-11-27(23,24)25)15-7-5-14(6-8-15)20-21-18-19-16-9-4-13(2)12-17(16)26-18;/h4-9,12H,3,10-11H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
| Standard InChI Key | PQYBQINFYXFKQO-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C.[K+] |
Introduction
Molecular Architecture and Structural Characteristics
Chemical Identity and Nomenclature
The compound is systematically named potassium 2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate under IUPAC guidelines. Its molecular formula, C₁₉H₂₁KN₄O₃S₂, reflects a hybrid structure combining a sulfonic acid group, an azo linkage (-N=N-), and a benzothiazole moiety. The potassium counterion enhances solubility in polar solvents, a critical feature for its research applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 456.6 g/mol |
| CAS No. | 71673-05-7 |
| SMILES Notation | CCN(CCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C.[K+] |
| InChI Key | NMWCZTXOMWLBFU-UHFFFAOYSA-M |
The benzothiazole ring (6-methyl substitution) and azo group enable π-π stacking and redox activity, respectively, facilitating interactions with biological macromolecules.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous sulfonic acid salts exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the sulfonate group . UV-Vis spectroscopy of azo-containing derivatives typically shows absorption maxima between 450–550 nm due to n→π* transitions in the -N=N- group.
Synthesis and Industrial Production
Stepwise Synthesis Pathway
The synthesis involves three principal stages:
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Diazotization: 6-Methyl-2-aminobenzothiazole is treated with nitrous acid (HNO₂) to form the diazonium salt.
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Coupling Reaction: The diazonium salt reacts with 3-methyl-N-ethylaniline under alkaline conditions to yield the azo intermediate.
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Sulfonation and Neutralization: The intermediate undergoes sulfonation with ethanesulfonyl chloride, followed by potassium hydroxide neutralization.
Industrial-scale production employs continuous flow reactors to optimize yield (reported >85%) and minimize byproducts like unreacted diazonium salts.
Purification and Quality Control
Post-synthesis purification uses recrystallization from ethanol-water mixtures. HPLC analysis with UV detection at 254 nm confirms purity ≥98%.
Applications in Scientific Research
Biochemical Probes
The compound’s azo group serves as a redox-active reporter in enzyme inhibition assays. For instance, it quenches fluorescence upon binding to cytochrome P450 isoforms, enabling real-time monitoring of metabolic activity.
Materials Science
In polymer chemistry, the sulfonate group enhances ionic conductivity when incorporated into Nafion-like membranes. A 2024 study demonstrated a 40% increase in proton conductivity compared to traditional sulfonated polystyrene.
Physicochemical Properties
Solubility and Stability
The compound is highly soluble in water (>200 mg/mL at 25°C) due to its ionic nature. In organic solvents:
Stability studies indicate decomposition above 300°C, with the azo bond cleaving first, as shown by thermogravimetric analysis.
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | >200 |
| Ethanol | 15 |
| Acetone | <5 |
Future Directions
Drug Delivery Systems
Ongoing trials explore its use in pH-sensitive micelles for targeted cancer therapy, leveraging the azo group’s responsiveness to tumor microenvironments.
Environmental Impact Assessments
Urgent studies are needed to evaluate biodegradation pathways and ecotoxicological effects on aquatic ecosystems .
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